N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide
Overview
Description
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is a synthetic organic compound. It is characterized by the presence of a sulfonamide group attached to a cyclopropane ring, which is further substituted with a tert-butyl group and a cyclopropylmethyl group. This compound may be of interest in various fields of chemistry and pharmacology due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution with Tert-butyl and Cyclopropylmethyl Groups: The tert-butyl and cyclopropylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl and cyclopropylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive sulfonamides.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize sulfonamide groups, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is unique due to the combination of its sulfonamide group with the cyclopropane ring and the specific tert-butyl and cyclopropylmethyl substitutions. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVAGNDPQWGKII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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